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According to the latest information, Novartis has terminated the development of Nazartinib [1]. The most

detailed available protocol comes from a prospective, multicenter, open-label study published in 2021 [2].

The table below summarizes the key design elements of that planned clinical trial:

Trial Aspect Planned Protocol

Official Title Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated
non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label
trial [2]

Study Design Prospective, randomized, multicenter, open-label [2]

Participant 78 patients [2]
Number
Population Patients with histologically diagnosed EGFR-mutated NSCLC [2]

| Intervention Groups | Experimental Group: Nazartinib-containing chemotherapy (150 mg/day, orally).
Control Group: Other chemotherapeutic agents (e.g., Erlotinib or Gefitinib) [2] | | Primary Endpoint |
Overall Response Rate (ORR) [2] | | Secondary Endpoints | Progression-Free Survival (PFS), response
time, Overall Survival (OS), adverse events [2] | | Planned Follow-up | At least 24 weeks [2] |
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Preclinical Efficacy and Comparative Data

A 2017 preclinical study directly compared the efficacy of Nazartinib with Osimertinib across various

EGFR mutations, providing early comparative data [3]. The 50% inhibitory concentration (IC50) values

from this in vitro study are summarized below:

EGFR Mutation Specific Nazartinib Osimertinib Afatinib Erlotinib

Type Mutation (nM) (nM) (nM) (nM)

Classic Exon 19 ~20 ~4 ~1 ~30
deletion

Classic L858R ~40 ~10 ~2 ~60

Classic + T790M Ex19del + ~20 ~20 ~100 >1000
T790M

Classic + T790M L858R + ~50 ~30 ~200 >1000
T790M

Uncommon G719S >1000 >1000 ~10 ~200

Uncommon L861Q ~400 ~200 ~20 ~400

Uncommon + G719S + ~100 ~100 >1000 >1000

T790M T790M

Uncommon + L861Q + ~100 ~100 >1000 >1000

T790M T790M

> How to interpret this table: A lower IC50 value indicates greater potency. Bolded values highlight the

most potent drug for each mutation. This data suggests that while third-generation TKIs like Nazartinib and

Osimertinib are potent against T790M resistance mutations, second-generation Afatinib may be more

effective for some uncommon mutations [3].

Experimental Protocols from Key Studies
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Here are the detailed methodologies from the cited research:

¢ For Clinical Trial Protocol (2021 Study) [2]: This study planned to use IBM SPSS Statistics version
25.0 for analysis. The statistical tests included Pearson Chi-square test for categorical variables and
Kaplan-Meier method for analyzing differences in survival endpoints (PFS, OS) between groups. The
primary outcome, Overall Response Rate (ORR), was to be determined based on the Blinded
Independent Review Committee assessment according to RECIST 1.1 (Response Evaluation

Criteria in Solid Tumors) guidelines [2].

e For Precomparative Efficacy Study (2017 Research) [3]: The researchers used MTS assays to
measure cell viability. The experiments were conducted on Ba/F3 cell lines transduced with various
clinically relevant mutant EGFRs. The IC50 values (the drug concentration that inhibits 50% of cell
proliferation) were calculated from these assays. The Selectivity Index (SI), a ratio of the IC50 against
wild-type EGFR to the IC50 against mutant EGFR, was also calculated to estimate the therapeutic

window [3].

EGFR-TKI Signaling Pathway and Experimental
Workflow

Below is a Graphviz diagram illustrating the EGFR signaling pathway and the mechanism of EGFR-TKIs

like Nazartinib, based on biological information from the search results [4] [5].
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The following diagram outlines the general experimental workflow used in the preclinical study that

compared EGFR-TKISs [3].
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Preclinical EGFR-TKI Testing Workflow
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Interpretation and Context for Professionals

e Status of Nazartinib: The discontinuation of Nazartinib's development means that later-stage, large-
scale multicenter trial results are unavailable [1]. The available data is primarily from early-phase
trials and preclinical studies.

¢ Preclinical Data Value: The comparative IC50 data is crucial for understanding a drug's potential
efficacy and therapeutic window against specific mutations. The data suggests Nazartinib's profile
was similar to Osimertinib for T790M mutations but potentially less potent for some classic mutations
without T790M [3].
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¢ Mutation-Specific Efficacy: The strong mutation-dependent efficacy highlighted in the preclinical
data underscores why genetic profiling is essential in NSCLC treatment. The finding that Afatinib
might be superior for certain uncommon mutations (G719S, L861Q) is a key clinical insight [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.oncotarget.com/article/22297/text/
https://www.smolecule.com/products/s547951?utm_src=pdf-custom-synthesis
https://adisinsight.springer.com/drugs/800040403?error=cookies_not_supported&code=3f46a138-e840-4473-b506-d9169c83b167
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://www.oncotarget.com/article/22297/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://www.smolecule.com/products/b547951#nazartinib-multicenter-trial-results
https://www.smolecule.com/products/b547951#nazartinib-multicenter-trial-results
https://www.smolecule.com/products/b547951#nazartinib-multicenter-trial-results
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547951?utm_src=pdf-bulk
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

